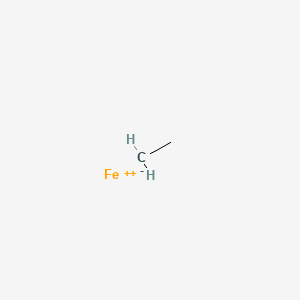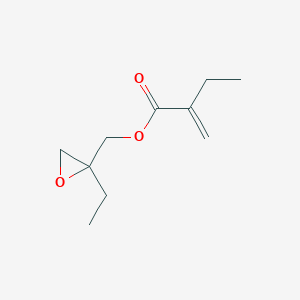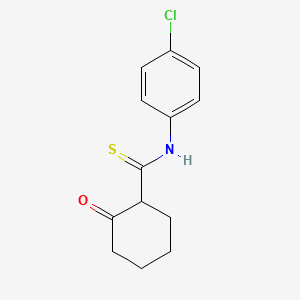![molecular formula C12H22N2O2 B14296283 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one CAS No. 114125-60-9](/img/structure/B14296283.png)
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring, an acetyl group, and a dimethylamino methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
化学反应分析
Types of Reactions
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dimethylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylamino methyl group may facilitate binding to enzymes or receptors, influencing biochemical pathways. The acetyl group can also play a role in modulating the compound’s activity and stability.
相似化合物的比较
Similar Compounds
1-Acetyl-3-[(methylamino)methyl]-5-propylpyrrolidin-2-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-Acetyl-3-[(ethylamino)methyl]-5-propylpyrrolidin-2-one: Contains an ethylamino group.
1-Acetyl-3-[(propylamino)methyl]-5-propylpyrrolidin-2-one: Features a propylamino group.
Uniqueness
1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one is unique due to the presence of the dimethylamino methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs
属性
CAS 编号 |
114125-60-9 |
|---|---|
分子式 |
C12H22N2O2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
1-acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-5-6-11-7-10(8-13(3)4)12(16)14(11)9(2)15/h10-11H,5-8H2,1-4H3 |
InChI 键 |
VAJUIBSLQYTYLD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(C(=O)N1C(=O)C)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)


![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)


![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)


